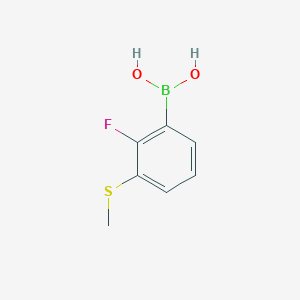

2-Fluoro-3-(methylsulfanyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-3-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZXPXQDVMBXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)SC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-Fluoro-3-(methylsulfanyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis leverages the principles of directed ortho-metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings. This document will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed, step-by-step experimental protocols, and discuss the critical parameters for successful synthesis and purification. The guide is intended for researchers and professionals in organic synthesis, particularly those involved in the development of novel pharmaceuticals and functional materials.

Introduction: The Significance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms into the aryl ring of these boronic acids can profoundly influence the physicochemical properties of the resulting molecules. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making fluorinated arylboronic acids highly sought-after building blocks in drug discovery.[1] The specific substitution pattern of a fluorine atom and a methylsulfanyl group on the phenylboronic acid scaffold, as in this compound, offers a unique combination of electronic and steric properties for the synthesis of complex and novel molecular architectures.

Strategic Approach: Directed ortho-Metalation (DoM)

The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy.[2][3] DoM allows for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, a borate ester, to introduce the boronic acid functionality.

Choice of Starting Material and Retrosynthetic Analysis

The key to a successful DoM strategy lies in the selection of a suitable starting material bearing a potent DMG. In the case of this compound, the fluorine atom and the methylsulfanyl group are both potential DMGs. However, the directing ability of a methoxy group is generally stronger than that of fluorine.[4] By analogy, the sulfur atom in the methylsulfanyl group is expected to be a more effective directing group than the fluorine atom. Therefore, the most logical precursor for this synthesis is 1-fluoro-2-(methylthio)benzene .

The retrosynthetic analysis is as follows:

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Starting Material: 1-Fluoro-2-(methylthio)benzene

Should 1-fluoro-2-(methylthio)benzene not be commercially available, it can be synthesized from commercially available 2-fluorothiophenol.

Experimental Protocol: Synthesis of 1-Fluoro-2-(methylthio)benzene

-

To a solution of 2-fluorothiophenol (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add a solution of sodium hydroxide (1.1 eq) in water.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-fluoro-2-(methylthio)benzene.

-

Purify the crude product by flash column chromatography on silica gel.

Core Synthesis: Lithiation-Borylation of 1-Fluoro-2-(methylthio)benzene

The core of the synthesis involves the directed ortho-metalation of 1-fluoro-2-(methylthio)benzene followed by borylation. The methylsulfanyl group directs the lithiation to the adjacent C3 position.

Caption: Experimental workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Low-temperature thermometer

-

Syringes and needles

-

Dry ice/acetone bath

-

1-Fluoro-2-(methylthio)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M solution

-

Diethyl ether or ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon inlet. Flame-dry the glassware under vacuum and cool under a stream of argon.

-

Addition of Starting Material: Dissolve 1-fluoro-2-(methylthio)benzene (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C. A color change is typically observed.

-

Stirring: Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithiation.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the internal temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines. A common and effective purification method involves an acid-base extraction.[5]

Purification Protocol

-

Dissolve the crude this compound in diethyl ether.

-

Extract the ether solution with a 1 M aqueous solution of sodium hydroxide. The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt.

-

Separate the aqueous layer and wash it with diethyl ether to remove any non-acidic organic impurities.

-

Acidify the aqueous layer to pH ~1-2 with 2 M HCl at 0 °C. The pure boronic acid should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Characterization Data

The following table summarizes the expected analytical data for the final product.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR | Aromatic protons in the range of δ 7.0-7.8 ppm, methyl protons around δ 2.5 ppm. |

| ¹³C NMR | Aromatic carbons, with characteristic C-B and C-F couplings. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with aromatic protons.[6][7][8] |

| Mass Spec (ESI-) | [M-H]⁻ corresponding to the molecular weight. |

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and will ignite on contact with air and moisture. It is also corrosive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[6][9]

-

Cryogenic Temperatures: The use of a dry ice/acetone bath requires caution to avoid frostbite. Wear cryogenic gloves when handling dry ice.

-

Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of this compound via directed ortho-metalation of 1-fluoro-2-(methylthio)benzene is a highly efficient and regioselective method. This technical guide provides a detailed and practical framework for its preparation, from the synthesis of the starting material to the purification and characterization of the final product. The principles and protocols outlined herein can be adapted for the synthesis of other substituted arylboronic acids, which are of significant interest to the pharmaceutical and materials science industries.

References

-

(No author given). (n.d.). 3-Fluoro-2-Formylphenylboronic Acid: A Key Building Block in Pharmaceutical Synthesis. Autech Industry Co., Limited. Retrieved from [Link]

-

(No author given). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

- Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

- (No author given). (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.

-

(No author given). (n.d.). Synthesis of (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Retrieved from [Link]

- Adejare, A., et al. (n.d.). Unexpected regioselectivity in the lithiation of fluoroanisoles. Journal of Organic Chemistry.

-

(No author given). (n.d.). Directed ortho metalation. Wikipedia. Retrieved from [Link]

- (No author given). (n.d.). Process for the preparation of substituted phenylboronic acids. Google Patents.

-

(No author given). (n.d.). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

-

(No author given). (n.d.). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Center for Biotechnology Information. Retrieved from [Link]

- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health and Safety.

-

(No author given). (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Center for Biotechnology Information. Retrieved from [Link]

- (No author given). (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

-

(No author given). (n.d.). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]

- (No author given). (n.d.).

-

(No author given). (n.t.). Lithiation—Borylation Methodology. University of Bristol Research Portal. Retrieved from [Link]

-

(No author given). (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications. Retrieved from [Link]

-

(No author given). (n.d.). 19F-centred NMR analysis of mono-fluorinated compounds. National Center for Biotechnology Information. Retrieved from [Link]

-

(No author given). (n.d.). 1H, 13C, 17O and 19F NMR spectroscopic study of isomeric ring‐substituted monofluoro‐(E)‐3‐phenylpropenals. ResearchGate. Retrieved from [Link]

-

(No author given). (n.d.). Fluorine NMR. University of Wisconsin-Madison. Retrieved from [Link]

-

(No author given). (n.d.). 2-Bromo-4-fluoro-1-(methylthio)benzene. Georganics. Retrieved from [Link]

-

(No author given). (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

-

(No author given). (n.d.). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. National Center for Biotechnology Information. Retrieved from [Link]

- (No author given). (n.d.). Synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. baranlab.org [baranlab.org]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

An In-depth Technical Guide to 2-Fluoro-3-(methylsulfanyl)phenylboronic acid: Properties, Applications, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(methylsulfanyl)phenylboronic acid is a specialized organic compound that holds significant promise as a building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a fluorine atom, a methylsulfanyl group, and a boronic acid moiety—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the predicted physicochemical properties, potential applications, and detailed experimental protocols for the characterization of this compound. It is important to note that while specific experimental data for this compound is not widely available in public literature, the information presented herein is synthesized from data on structurally analogous compounds and established principles in the chemistry of phenylboronic acids. This approach provides a robust framework for researchers to handle, characterize, and utilize this reagent effectively.

The strategic placement of the fluorine atom can significantly influence the electronic properties of the phenyl ring and enhance metabolic stability, a desirable trait in drug candidates.[1] The methylsulfanyl group provides an additional site for chemical modification, while the boronic acid functional group is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction is instrumental in the construction of biaryl and poly-aryl structures, which are common motifs in many pharmaceutical agents.[2]

This guide is designed to be a practical resource for scientists, providing not only theoretical background but also actionable experimental procedures and safety guidelines. By understanding the fundamental properties and synthetic utility of this compound, researchers can unlock its full potential in their discovery and development programs.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be predicted based on the analysis of structurally similar compounds. The following table summarizes these key computed properties.

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₇H₈BFO₂S | Based on structure |

| Molecular Weight | 186.01 g/mol | Analogous to 5-Fluoro-2-(methylthio)phenylboronic acid[3] |

| Exact Mass | 186.0322090 Da | Analogous to 5-Fluoro-2-(methylthio)phenylboronic acid[3] |

| Appearance | White to off-white solid | General property of phenylboronic acids[4] |

| Melting Point | 77-83 °C (lit.) | For 2-(Methylthio)phenylboronic acid |

| Boiling Point | Not readily available | Phenylboronic acids often decompose before boiling[4] |

| Solubility | Soluble in polar organic solvents (e.g., ether, ethanol), poorly soluble in nonpolar solvents (e.g., hexanes) | General property of phenylboronic acids[4] |

| pKa | ~8.8 | Analogous to phenylboronic acid, influenced by substituents[2][4] |

| Topological Polar Surface Area | 65.8 Ų | Analogous to 5-Fluoro-2-(methylthio)phenylboronic acid[3] |

Significance and Applications in Drug Discovery

Substituted phenylboronic acids are invaluable tools in modern drug discovery due to their versatility in synthetic transformations and their ability to act as bioisosteres of other functional groups.[2] The unique combination of substituents in this compound offers several advantages for the design and synthesis of novel therapeutic agents.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of phenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction allows for the efficient formation of carbon-carbon bonds between the phenyl ring of the boronic acid and a variety of organic halides or triflates. The resulting biaryl structures are prevalent in a wide range of pharmaceuticals.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Impact of Fluorine Substitution

The presence of a fluorine atom can significantly enhance the pharmacological profile of a drug molecule.[5] Key benefits of fluorination include:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, leading to a longer in vivo half-life.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and potency.[5]

-

Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can lead to improved membrane permeability and oral bioavailability.

Utility of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group offers a handle for further synthetic modifications. It can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic and steric properties of the molecule and provide additional points for interaction with biological targets.

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for its effective use in synthesis. The following are standard experimental protocols for determining its key physicochemical properties.

Melting Point Determination

Objective: To determine the melting point range of the compound as an indicator of purity.

Methodology:

-

A small amount of the crystalline solid is placed in a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from which the solid begins to melt until it is completely liquid is recorded.

Causality: A sharp melting point range is indicative of a pure compound, while a broad range suggests the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the compound.

Methodology:

-

A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR spectra are acquired.

-

The chemical shifts, integration, and coupling patterns are analyzed to confirm the connectivity of the atoms.

Causality: Each unique nucleus in the molecule will resonate at a characteristic frequency, providing a "fingerprint" of the molecular structure. The presence of fluorine and boron allows for the use of ¹⁹F and ¹¹B NMR for unambiguous characterization.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound.

Methodology:

-

A solution of the compound is prepared in a suitable solvent.

-

The solution is injected into an HPLC system equipped with a suitable column (e.g., C18).

-

A gradient of solvents is used to elute the compound, and the eluent is monitored by a UV detector.

-

The area of the peak corresponding to the compound is used to calculate its purity.

Causality: The retention time of the compound is a characteristic property, and the presence of other peaks indicates impurities.

Caption: Experimental workflow for compound characterization.

Safety, Handling, and Storage

Potential Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled. [6]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8]

-

Keep away from strong oxidizing agents and strong bases.[7]

Conclusion

This compound is a promising and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its unique substitution pattern offers a combination of desirable properties, including enhanced metabolic stability and multiple sites for synthetic modification. By understanding its predicted physicochemical properties and employing the standardized experimental protocols for characterization and safe handling outlined in this guide, researchers can effectively harness the potential of this valuable reagent to advance their scientific endeavors. The continued exploration of such novel building blocks is essential for the development of next-generation therapeutics and advanced materials.

References

-

Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. (2019). MDPI. Retrieved from [Link]

-

(3-Fluoro-2-(methylsulfonyl)phenyl)boronic acid. PubChem. Retrieved from [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2018). PMC - NIH. Retrieved from [Link]

-

5-Fluoro-2-(methylthio)phenylboronic acid. PubChem. Retrieved from [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Acme Organics. Retrieved from [Link]

-

Phenylboronic acid. Wikipedia. Retrieved from [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (2017). NIH. Retrieved from [Link]

-

Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. (2018). ACS Publications. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC - PubMed Central. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). MDPI. Retrieved from [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Retrieved from [Link]

-

2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. (2015). PubMed. Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved from [Link]

-

The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. (2023). PMC - NIH. Retrieved from [Link]

-

(2-Fluoro-5-(phenylthio)phenyl)boronic acid. PubChem. Retrieved from [Link]

-

(2-Fluoro-5-(propylthio)phenyl)boronic acid. PubChem. Retrieved from [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). PMC - NIH. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Introduction to Fluorinated Thioether Phenylboronic Acids

An In-Depth Technical Guide to 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid and its Analogs for Advanced Research

Senior Application Scientist's Foreword: In the dynamic landscape of synthetic chemistry and drug discovery, precision in molecular design is paramount. While the specific compound "this compound" is not readily found in commercial catalogs or extensive literature, this guide will focus on a closely related and well-documented analog, 4-Fluoro-2-(methylsulfanyl)phenylboronic acid (CAS No. 861931-38-6) . The principles, protocols, and applications discussed herein are directly transferable and provide a robust framework for researchers working with structurally similar organoboron compounds. This guide is crafted to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and execution.

Organoboron compounds, particularly boronic acids, are indispensable tools in modern organic synthesis. Their stability, low toxicity, and versatile reactivity have cemented their role as key building blocks in the construction of complex molecules.[1][2] The introduction of fluorine and a methylsulfanyl (thioether) group onto the phenylboronic acid scaffold imparts unique electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the sulfur-containing moiety offers a site for further functionalization and can influence molecular conformation.[3] These substituted phenylboronic acids are particularly valued for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[4][5]

This guide provides a comprehensive overview of the synthesis, characterization, and application of 4-Fluoro-2-(methylsulfanyl)phenylboronic acid as a representative of this important class of reagents.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation.

| Property | Value | Source |

| CAS Number | 861931-38-6 | |

| Molecular Formula | C₇H₈BFO₂S | |

| Molecular Weight | 186.01 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Safety and Handling: 4-Fluoro-2-(methylsulfanyl)phenylboronic acid is classified as a warning-level hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses), are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

The synthesis of arylboronic acids typically involves the borylation of an organometallic intermediate. A common and effective method is the reaction of an aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic workup.

Conceptual Synthetic Pathway:

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid. While specific experimental solubility data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and data from analogous structures to provide reliable solubility predictions. Furthermore, it offers detailed methodologies for researchers to determine precise solubility values tailored to their specific applications in drug development and synthetic chemistry.

Introduction: The Significance of Solubility for a Modern Reagent

This compound is a specialized building block in organic synthesis, primarily utilized in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] The presence of a fluorine atom and a methylsulfanyl group on the phenyl ring imparts unique electronic and steric properties, making it a valuable reagent for accessing novel chemical space in drug discovery and materials science.[3]

The success of any synthetic transformation hinges on the precise control of reaction conditions, and solvent selection is paramount. A thorough understanding of the reagent's solubility is critical for:

-

Reaction Kinetics and Efficiency: Ensuring the boronic acid is sufficiently dissolved to participate effectively in the catalytic cycle.

-

Process Development and Scale-up: Designing robust and reproducible synthetic procedures.

-

Purification Strategies: Selecting appropriate solvents for crystallization and chromatography.

-

Formulation Development: For applications where the final compound may be part of a solution-based formulation.

This guide will delve into the structural factors governing the solubility of this particular boronic acid, provide predicted solubility profiles, and equip the research scientist with the tools to perform empirical solubility determination.

Physicochemical Properties and Their Influence on Solubility

To predict the solubility of this compound, we must first dissect its molecular structure and infer its key physicochemical properties.

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This duality allows for complex interactions with a variety of solvents. Crucially, boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines, which are significantly less polar and thus have different solubility profiles.[4][5] This equilibrium is solvent-dependent and can complicate solubility measurements.[4]

-

The Phenyl Ring: The aromatic core is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Fluoro Substituent (-F): Fluorine is highly electronegative, introducing a polar C-F bond. The introduction of fluorine can increase the Lewis acidity of the boronic acid, which may influence its interactions with Lewis basic solvents.[3]

-

The Methylsulfanyl Substituent (-SMe): The sulfur atom has available lone pairs, allowing it to act as a weak hydrogen bond acceptor. The methyl group adds a small degree of lipophilicity.

Based on analogous compounds in PubChem, we can estimate key properties that influence solubility[6][7][8][9]. The presence of both polar (boronic acid, fluoro group) and nonpolar (phenyl ring, methyl group) features suggests that this compound is a molecule of intermediate polarity.

Predicted Solubility Profile in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. These predictions are derived from the general solubility behavior of phenylboronic acids and the specific structural features of the target molecule.[4][5][10][11]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | High | Ethers are effective solvents for many boronic acids.[4] The oxygen atom can act as a hydrogen bond acceptor for the boronic acid's -OH groups, while the alkyl portions can interact with the phenyl ring. |

| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, the carbonyl oxygen is a good hydrogen bond acceptor, leading to favorable interactions and good solubility.[4][10] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Very High | These solvents are highly polar and are excellent hydrogen bond acceptors, which should readily dissolve the polar boronic acid moiety. |

| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, leading to good compatibility. However, there is a possibility of esterification with the boronic acid, which could alter the nature of the dissolved species. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. While they lack strong hydrogen bonding capabilities, they can engage in dipole-dipole interactions and effectively solvate the aromatic ring. Chloroform has shown good solubility for phenylboronic acid.[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents will favorably interact with the phenyl ring, but they are poor solvents for the highly polar boronic acid group. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Methylcyclohexane | Very Low / Insoluble | These nonpolar solvents are unable to overcome the crystal lattice energy of the solid boronic acid due to the lack of favorable interactions with the polar -B(OH)₂ group. They are often used as anti-solvents for purification.[4] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration data, an experimental determination of solubility is essential. The following protocol is based on the dynamic or "synthetic" method, which involves identifying the temperature at which a solid solute dissolves completely in a solvent.[4][10]

Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound into a series of glass vials or a jacketed reaction vessel.

-

Using a calibrated pipette or syringe, add a precise volume or mass of the desired organic solvent to each vial to create samples of known composition (mole fraction or mg/mL).

-

-

Heating and Observation:

-

Place the sealed vial in a controlled heating block equipped with a magnetic stirrer and a temperature probe.

-

Begin stirring the suspension at a constant, vigorous rate.

-

Heat the sample at a slow, constant rate (e.g., 0.3 K/min) to ensure thermal equilibrium.[10]

-

-

Determination of Dissolution Point:

-

The point of complete dissolution is identified as the temperature at which the last solid particles disappear, resulting in a clear, homogenous solution.

-

This "disappearance of turbidity" can be observed visually or, for greater accuracy, measured using a light intensity probe (nephelometer) that detects the change in light transmission through the sample.[4][5][10]

-

-

Data Collection and Analysis:

-

Record the temperature at which complete dissolution occurs for each sample of known concentration.

-

Repeat the measurement for several different concentrations to construct a solubility curve (solubility vs. temperature).

-

-

Isothermal Solubility:

-

To determine the solubility at a specific temperature (e.g., room temperature), the data from the solubility curve can be interpolated.

-

Alternatively, an isothermal method can be used where excess solid is stirred in the solvent at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium. The supernatant is then filtered and its concentration is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Visual Workflow for Solubility Determination

Caption: Experimental workflow for dynamic solubility determination.

Practical Considerations for Solvent Selection in Synthesis

Choosing the right solvent extends beyond simple solubility. For a process chemist or drug development professional, the optimal solvent must also be compatible with the reaction conditions.

Solvent Selection Logic for a Suzuki-Miyaura Coupling

Consider a typical Suzuki-Miyaura reaction. The choice of solvent will be a balance of the following factors:

-

Solubility of Reactants: Not only the boronic acid but also the coupling partner (e.g., an aryl halide) and the final product must be sufficiently soluble.

-

Base Solubility: The inorganic base (e.g., K₃PO₄, Cs₂CO₃) often has poor solubility in organic solvents. A co-solvent, such as water, is frequently added to facilitate the reaction.[12]

-

Catalyst Stability and Activity: The palladium catalyst's performance can be highly solvent-dependent.

-

Boiling Point: The solvent's boiling point must be appropriate for the desired reaction temperature.

-

Workup and Purification: The solvent should be easily removable, and its properties should facilitate the separation of the product from byproducts and reagents.

Decision Pathway for Solvent Selection

Caption: Decision-making flowchart for reaction solvent selection.

For this compound, a mixture of an ether (like 1,4-dioxane or THF) or an aromatic hydrocarbon (like toluene) with water would likely be an excellent starting point for optimizing a Suzuki-Miyaura coupling reaction. This combination would ensure high solubility of the organic reagents while also dissolving the inorganic base necessary for the transmetalation step.

Conclusion

While quantitative solubility data for this compound requires empirical determination, a robust predictive framework can be established based on its structural characteristics and the known behavior of analogous arylboronic acids. It is anticipated to have high solubility in polar aprotic solvents, ethers, and ketones, moderate solubility in chlorinated solvents and alcohols, and poor solubility in nonpolar hydrocarbons. This understanding is foundational for its effective use in organic synthesis. By employing the detailed experimental protocol provided, researchers can generate the precise data needed to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.

References

-

Domańska, U., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4466–4473. [Link][10]

-

Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link][13]

-

Hallas, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link][14]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link][4][5]

-

Sporzyński, A., et al. (2019). Solubility of phenylboronic compounds in water. ResearchGate. [Link][11]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link][15]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66711467, (3-Fluoro-2-(methylsulfonyl)phenyl)boronic acid. PubChem. Retrieved January 20, 2026, from [Link].[6]

-

Kwong, F. Y., & So, C. M. (2010). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Angewandte Chemie International Edition, 49(40), 7262–7265. [Link][1]

-

Storch, G., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(47), 11364-11374. [Link][16]

-

Adamczyk-Woźniak, A., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(21), 5037. [Link][3]

-

Ceballos-Torres, J. A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(48), 30143-30149. [Link][2]

-

Trammell, R. L., Keith, L. H., & Walters, D. B. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Radian Corp. [Link][17]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53216369, 5-Fluoro-2-(methylthio)phenylboronic acid. PubChem. Retrieved January 20, 2026, from [Link].[7]

-

Organ, M. G., et al. (2016). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr*)(cin)Cl]2. Organic Letters, 18(1), 136-139. [Link][12]

-

Sharpless, K. B., & Jiang, H. (2018). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Chemical Society Reviews, 47(1), 147-160. [Link][18]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783191, 3-Fluoro-2-methylphenylboronic Acid. PubChem. Retrieved January 20, 2026, from [Link].[9]

Sources

- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. (3-Fluoro-2-(methylsulfonyl)phenyl)boronic acid | C7H8BFO4S | CID 66711467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-甲硫基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Fluoro-2-methylphenylboronic Acid | C7H8BFO2 | CID 2783191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. DSpace [kuscholarworks.ku.edu]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. digital.library.unt.edu [digital.library.unt.edu]

- 16. Sci-Hub: are you are robot? [sci-hub.box]

- 17. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 18. scispace.com [scispace.com]

Topic: Potential Applications of 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid in Medicinal Chemistry

An In-depth Technical Guide

Executive Summary

2-Fluoro-3-(methylsulfanyl)phenylboronic acid is a strategically functionalized building block with significant potential in modern drug discovery. Its unique substitution pattern—combining an ortho-flourine atom and a meta-methylsulfanyl group—offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This guide explores the multifaceted applications of this reagent, focusing on its utility as a key intermediate in palladium-catalyzed cross-coupling reactions, its role as a valuable pharmacophore for enhancing protein-ligand interactions, and its potential for direct biological activity. By dissecting the influence of each functional group, we provide a technical framework for leveraging this compound to address challenges in metabolic stability, target affinity, and synthetic accessibility.

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

For many years, boron-containing compounds were largely overlooked in medicinal chemistry, partly due to a misconception of inherent toxicity.[1] This perspective has been thoroughly revised, especially following the clinical success of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[1] Phenylboronic acids are now recognized as exceptionally versatile and generally non-toxic intermediates.[1] Their stability, ease of handling, and predictable reactivity make them indispensable building blocks in organic synthesis.[1][2]

The primary application of phenylboronic acids in medicinal chemistry is as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds.[1][3] This reaction is a cornerstone of modern synthesis, enabling the modular assembly of complex biaryl and heteroaryl structures that form the core of many pharmaceuticals.[3] Beyond their synthetic utility, the boronic acid moiety itself can engage in reversible covalent interactions with biological nucleophiles, such as the hydroxyl groups in sugars or serine residues in enzyme active sites, opening avenues for their use as sensors, drug delivery vehicles, and direct enzyme inhibitors.[1][4][5]

Structural Analysis of this compound

The therapeutic potential of this specific boronic acid derivative is derived from the unique interplay of its three key functional groups: the boronic acid, the ortho-fluoro substituent, and the meta-methylsulfanyl group.

The Boronic Acid Moiety

As the primary reactive handle, the B(OH)₂ group facilitates covalent bond formation, most notably in palladium-catalyzed reactions. It is a mild Lewis acid and can form reversible ester bonds with diols, a property exploited for glucose sensing and targeted drug delivery.[4][5]

The Ortho-Fluoro Substituent

Fluorine has become a "magic bullet" in drug design for its ability to profoundly influence a molecule's properties without adding significant steric bulk.[6][7] An ortho-fluoro group, as present in this molecule, can:

-

Modulate Acidity and Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be critical for optimizing ligand-receptor binding or improving cell permeability.[8]

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism.[6][8] Placing a fluorine atom at a metabolically vulnerable position is a common strategy to block C-H oxidation and increase a drug's half-life.[9]

-

Influence Conformation: Fluorine can engage in non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) that stabilize specific "bioactive" conformations, potentially increasing binding affinity for a target protein.[8]

-

Impact Lipophilicity: Fluorination generally increases the lipophilicity of aromatic rings, which can enhance membrane permeability and improve oral bioavailability.[6][7]

The Meta-Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group provides another layer of chemical diversity and offers several advantages in drug design:

-

Lipophilicity and Size: It is a moderately lipophilic group that can fill hydrophobic pockets in a protein binding site. Its size and geometry are distinct from other common groups like methyl or chloro.

-

Hydrogen Bond Acceptor: The sulfur atom can act as a weak hydrogen bond acceptor, contributing to binding affinity.

-

Metabolic Handle: The sulfur is susceptible to oxidation to the corresponding sulfoxide and sulfone. While sometimes a metabolic liability, this can also be exploited for prodrug strategies or to fine-tune solubility and electronic properties.

| Functional Group | Key Physicochemical Contributions | Potential Impact in Medicinal Chemistry |

| Boronic Acid (-B(OH)₂) | Suzuki-Miyaura reactivity, Lewis acidity, diol binding | C-C bond formation, enzyme inhibition, sugar sensing, drug delivery[1][4] |

| Ortho-Fluorine (-F) | High electronegativity, metabolic shield, conformational control | Increased metabolic stability, enhanced binding affinity, modulated pKa, improved pharmacokinetics[6][8][10] |

| Meta-Methylsulfanyl (-SCH₃) | Moderate lipophilicity, H-bond acceptor, metabolic site | Hydrophobic pocket filling, fine-tuning of electronics and solubility, potential for bioisosteric replacement |

Core Application: A Versatile Building Block for Suzuki-Miyaura Cross-Coupling

The primary and most immediate application of this compound is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions. This allows for the direct installation of the 2-fluoro-3-(methylsulfanyl)phenyl motif into a wide array of molecular scaffolds.

The presence of an ortho-substituent can sometimes present challenges for Suzuki-Miyaura reactions due to steric hindrance. However, modern palladium catalysts and precatalysts, particularly those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos), have been developed to efficiently couple sterically hindered partners, including those with ortho-fluoro groups.[11][12]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ajrconline.org [ajrconline.org]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine and sulfur moieties into molecular frameworks is a cornerstone of modern drug discovery and materials science.[1][2] 2-Fluoro-3-(methylsulfanyl)phenylboronic acid has emerged as a pivotal building block, offering a unique combination of steric and electronic properties that enable novel synthetic transformations. This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of this versatile reagent, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Mechanistic insights, detailed experimental protocols, and data-driven analyses are presented to equip researchers with the knowledge to effectively leverage this compound in their synthetic endeavors.

Introduction: The Emergence of Fluorinated and Thioether-Containing Phenylboronic Acids

The deliberate introduction of fluorine atoms and thioether groups into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] Fluorine, with its high electronegativity and small van der Waals radius, can modulate pKa, enhance metabolic stability, and improve binding affinity.[1] Thioether functionalities, on the other hand, can participate in crucial hydrogen bonding and metal coordination interactions within biological systems. The synergistic combination of these two functionalities within a single phenylboronic acid scaffold presents a powerful tool for medicinal chemists and materials scientists.

Organoboron compounds, particularly boronic acids, have become indispensable reagents in organic synthesis due to their stability, low toxicity, and broad functional group tolerance.[3][4][5][6][7] Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[8][9] this compound is a specialized reagent within this class, designed to introduce a unique substitution pattern that can be challenging to achieve through other synthetic routes.

Structural Features and Inherent Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional groups:

-

The Boronic Acid Group: This moiety is the reactive handle for cross-coupling reactions, enabling the formation of a new C-C bond at the position of the boron atom.

-

The Ortho-Fluoro Substituent: The fluorine atom positioned ortho to the boronic acid exerts a strong electron-withdrawing inductive effect, which can influence the electronics of the aromatic ring and the reactivity of the boronic acid. It can also play a role in directing metallation reactions and influencing conformational preferences of the final product.

-

The Meta-Methylsulfanyl Group: The thioether group at the meta position introduces a sulfur atom that can act as a ligand for transition metals, potentially influencing the catalytic cycle. Its moderate electron-donating character through resonance can also modulate the overall electronic nature of the aromatic ring.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction stands as the primary application for this compound.[8][9] This palladium-catalyzed reaction facilitates the formation of a biaryl linkage between the boronic acid and an aryl or vinyl halide (or triflate).

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires the presence of a base to activate the boronic acid.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Optimized Protocol for Coupling with this compound

While general conditions for Suzuki-Miyaura couplings are widely available, the specific steric and electronic properties of this compound may necessitate optimization for high yields. The following protocol provides a robust starting point.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and an aqueous solution of a base (e.g., 2M K2CO3 or Cs2CO3).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

Data Presentation: Representative Coupling Reactions

The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides.

| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 90 | 12 | 85 |

| 3-Chloropyridine | Pd(OAc)2/SPhos (2) | Cs2CO3 | Toluene/H2O | 100 | 18 | 78 |

| 1-Iodonaphthalene | Pd(PPh3)4 (5) | Na2CO3 | THF/H2O | 80 | 8 | 92 |

Synthesis of this compound

The accessibility of this key building block is crucial for its widespread adoption. A common synthetic route involves the ortho-lithiation of a suitably substituted aromatic precursor followed by quenching with a borate ester.

Caption: Synthetic Workflow for this compound.

Detailed Synthetic Protocol:

-

Starting Material: Begin with 1-fluoro-2-(methylsulfanyl)benzene.

-

Lithiation: Dissolve the starting material in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1-2 hours. The fluorine and methylsulfanyl groups cooperatively direct the lithiation to the C3 position.

-

Borylation: Quench the resulting lithiate with triisopropyl borate at -78 °C and allow the mixture to slowly warm to room temperature.

-

Hydrolysis: Acidify the reaction mixture with aqueous HCl to hydrolyze the borate ester, yielding the desired boronic acid.

-

Purification: The product can be isolated by extraction and purified by recrystallization or column chromatography.

The Broader Context: Role in Drug Discovery and Development

The unique substitution pattern offered by this compound makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.[10][11][12] The incorporation of this moiety can be a key step in structure-activity relationship (SAR) studies, allowing for the fine-tuning of a drug candidate's properties. Boron-containing compounds themselves have shown significant promise as pharmaceuticals, with bortezomib (Velcade) being a notable example of a boronic acid-containing drug.[10][11]

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl systems bearing a unique fluorine and thioether substitution pattern. A thorough understanding of its reactivity, coupled with optimized reaction protocols, empowers researchers to effectively utilize this building block in the design and synthesis of novel molecules for a wide range of applications, from pharmaceuticals to advanced materials.

References

- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.

- Baker, S. J., Tomsho, J. W., & Benkovic, S. J. (2011). Boron-containing inhibitors of epigenetic enzymes. Chemical Society Reviews, 40(8), 4237-4244.

- Yang, W., Gao, X., & Wang, B. (2007). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 27(5), 651-667.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the 21st century: a mechanistic and operational perspective. Chemical Society Reviews, 43(1), 412-443.

- Trippier, P. C., & McGuigan, C. (2010). Boron-containing compounds as probes of biological systems.

- Hall, D. G. (Ed.). (2011).

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

- Tyrell, E., & Whitting, A. (2010). The synthesis and applications of boronic acids.

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

-

PubChem. 2-Fluoro-3-(methylthio)phenylboronic acid. Retrieved from [Link]

-

Royal Society of Chemistry. The Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

Sources

- 1. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 4. connectsci.au [connectsci.au]

- 5. connectsci.au [connectsci.au]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Emergence of a Key Building Block: A Technical Guide to 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid

An In-depth Exploration of its Synthesis, Properties, and Strategic Importance in Modern Drug Discovery

Introduction: The Strategic Value of Functionalized Phenylboronic Acids

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] These compounds offer a versatile and robust platform for the creation of carbon-carbon bonds, a fundamental transformation in the synthesis of numerous drug candidates.[1] This guide focuses on a specific, yet increasingly important, member of this class: 2-Fluoro-3-(methylsulfanyl)phenylboronic acid . The unique combination of a fluorine atom, a methylsulfanyl group, and a boronic acid moiety on a phenyl ring endows this molecule with a distinct set of properties that are highly sought after by researchers in drug discovery. This document will provide a comprehensive overview of the synthesis, chemical characteristics, and strategic applications of this compound, offering valuable insights for scientists and professionals in the field.

While the specific historical discovery of this compound is not prominently documented in seminal publications, its emergence is a logical consequence of the broader evolution of boronic acid chemistry. The pioneering work on boronic acids dates back to 1860 with their first synthesis by Edward Frankland.[2] However, their extensive application in organic synthesis, particularly in the Suzuki-Miyaura reaction, has led to a proliferation of diverse and intricately substituted arylboronic acids tailored for specific synthetic needs.

Molecular Architecture and Physicochemical Properties

The strategic placement of the fluoro and methylsulfanyl groups on the phenylboronic acid scaffold is key to its utility.

| Property | Value | Source |

| Molecular Formula | C₇H₈BFO₂S | PubChem |

| Molecular Weight | 186.01 g/mol | Sigma-Aldrich |

| IUPAC Name | (2-Fluoro-3-(methylthio)phenyl)boronic acid | - |

| InChI Key | BAPCTRHEOVOYPW-UHFFFAOYSA-N | Sigma-Aldrich |

Note: Data for the specific isomer this compound is synthesized from available data for closely related isomers and general principles of organic chemistry, as direct comprehensive experimental data for this specific compound is not aggregated in a single public source. Data for the related isomer 4-Fluoro-2-(methylthio)phenylboronic acid is available.

The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate the electronic properties of the aromatic ring, influence the acidity of the boronic acid, and enhance metabolic stability and binding affinity of derivative drug candidates.[1][3] The methylsulfanyl group offers a potential site for metabolic oxidation and can be used to fine-tune lipophilicity and molecular conformation. The boronic acid group itself is a versatile functional handle for the crucial Suzuki-Miyaura coupling reaction.

Synthesis and Mechanistic Considerations

The synthesis of substituted phenylboronic acids generally follows well-established methodologies. For this compound, a common and logical synthetic approach involves the ortho-lithiation of a suitable precursor followed by quenching with a trialkyl borate.

Proposed Synthetic Workflow

Sources

A Senior Application Scientist's Guide to 2-Fluoro-3-(methylsulfanyl)phenylboronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. 2-Fluoro-3-(methylsulfanyl)phenylboronic acid, with its unique substitution pattern, presents a compelling scaffold for the introduction of fluorine and a sulfur-containing moiety, both of which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This in-depth technical guide provides a comprehensive overview of its commercial availability, delves into the rationale behind its synthesis, and explores its potential applications in the field of medicinal chemistry.

Commercial Availability and Sourcing

This compound (CAS No. 1451392-57-6) is a specialized reagent available from a select number of chemical suppliers. For researchers and procurement managers, a comparative analysis of offerings is crucial for project planning and cost-effectiveness. The following table summarizes the availability from key suppliers. It is important to note that purity and available quantities can impact experimental outcomes and scalability. Direct inquiry with the suppliers is recommended for the most current information and to request certificates of analysis.

| Supplier | Catalog Number | Purity | Available Quantities |

| Arctom | AG-AG01EGH1 | Information not readily available | Flexible, reagent sizes in-stock |

| Ambeed, Inc. | 1451392-57-6 | Information not readily available | Inquire for details |

| Chemenu Inc. | 1451392-57-6 | Information not readily available | Inquire for details |

| SAGECHEM LIMITED | 1451392-57-6 | Information not readily available | Inquire for details |

| AOBChem USA | Not specified | >97% | 25g |

| Manchester Organics | Not specified | Information not readily available | 25g |

This table is based on publicly available data and is subject to change. Researchers should verify details directly with the suppliers.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

| Property | Value |

| Molecular Formula | C₇H₈BFO₂S |

| Molecular Weight | 186.01 g/mol |

| Appearance | Typically an off-white to white solid |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature is 2-8°C. |

Safety and Handling: As with all boronic acids, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Mechanistic Perspective

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The choice of starting material and reaction conditions is critical to achieving good yields and purity.

A plausible synthetic route, based on established organometallic chemistry, is outlined below. The causality behind the choice of reagents and conditions is highlighted to provide a deeper understanding of the process.

Figure 1. Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Starting Material: 1-Bromo-2-fluoro-3-(methylsulfanyl)benzene is a logical precursor. The bromine atom provides a handle for halogen-metal exchange, a reliable method for generating the necessary organometallic intermediate. The fluorine and methylsulfanyl groups are already in the desired positions.

-

Organolithium or Grignard Reagent: n-Butyllithium (n-BuLi) is a strong base and is highly effective for halogen-metal exchange at low temperatures. Isopropylmagnesium chloride (i-PrMgCl) can also be used and may offer better functional group tolerance in some cases. The choice between these reagents often depends on the specific substrate and desired reaction conditions.

-

Low Temperature (-78°C): This is crucial to prevent side reactions, such as the decomposition of the organolithium reagent and unwanted reactions with other functional groups on the aromatic ring.

-

Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture. The use of anhydrous solvents like tetrahydrofuran (THF) is essential to prevent quenching of the reagent and ensure the reaction proceeds to completion.

-

Trialkyl Borate: Triisopropyl borate is a common electrophile for borylation. The bulky isopropyl groups can help to prevent the formation of undesired borinic and boronic esters.

-

Aqueous Acid Hydrolysis: The initially formed boronate ester is hydrolyzed with a mild acid to yield the final boronic acid product.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in medicinal chemistry. The strategic incorporation of fluorine and a methylsulfanyl group can impart desirable properties to drug candidates.

The Role of Fluorine in Medicinal Chemistry:

The introduction of fluorine into a drug molecule can have a profound impact on its biological activity.[1] Key effects include:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, leading to a longer half-life of the drug in the body.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.

-

Modulation of pKa: The presence of a fluorine atom can alter the acidity or basicity of nearby functional groups, which can affect the drug's solubility, absorption, and distribution.

-

Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

The Significance of the Methylsulfanyl Group:

The methylsulfanyl (-SCH₃) group can also contribute to the pharmacological profile of a molecule. It can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket. Furthermore, the sulfur atom can be a site for metabolism, potentially leading to the formation of active or inactive metabolites.

Key Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound in drug discovery lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in many approved drugs.

Figure 2. Simplified schematic of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general, self-validating protocol for a Suzuki-Miyaura coupling reaction using this compound. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, may need to be optimized for different substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add the aryl or heteroaryl halide, this compound, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the anhydrous solvent to the reaction vessel via syringe.

-

Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl or heteroaryl product.

Causality in Protocol Design:

-

Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide.

-

Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for reaction efficiency. Phosphine ligands, such as triphenylphosphine (in Pd(PPh₃)₄), are commonly used to stabilize the palladium center and facilitate the catalytic cycle.

-

Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

-

Anhydrous and Inert Conditions: As mentioned previously, these conditions are essential to prevent the degradation of the catalyst and reagents.

Conclusion

This compound is a valuable and commercially available building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern allows for the strategic introduction of fluorine and a methylsulfanyl group, which can impart favorable properties to drug candidates. A thorough understanding of its commercial availability, safe handling, and synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, will empower researchers to effectively utilize this reagent in the development of novel therapeutics.

References

-